![molecular formula C25H26BrNO4 B270838 6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medical research. This compound is commonly referred to as 'compound X' and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of compound X is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that compound X inhibits the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Another proposed mechanism of action is that compound X acts as an antioxidant and protects neurons from oxidative stress, which is a key factor in neurodegenerative diseases. The exact mechanism of action of compound X requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. In cancer cells, compound X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of neurodegenerative diseases, compound X has been found to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress. Furthermore, compound X has been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its potency and selectivity towards cancer cells and neurons. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, the synthesis of compound X is a complex process that requires specialized equipment and expertise in organic chemistry. Furthermore, the cost of synthesizing compound X may be a limiting factor for some researchers.
将来の方向性
There are several future directions for research on compound X. One area of interest is the development of analogs of compound X with improved potency and selectivity towards cancer cells and neurons. Another area of interest is the investigation of the mechanism of action of compound X, which may lead to the discovery of new targets for cancer and neurodegenerative disease treatments. Furthermore, the potential use of compound X in combination with other drugs for cancer and neurodegenerative disease treatments should be explored. Overall, the potential applications of compound X in medical research make it a promising compound for future studies.
合成法
The synthesis of compound X involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the preparation of a cyclopentadiene derivative, which is then reacted with an aldehyde to form a cyclopentenone intermediate. This intermediate is then subjected to a series of reactions, including bromination, reduction, and amidation, to yield the final product. The synthesis of compound X is a challenging process that requires careful control of reaction conditions and purification methods to ensure high yields and purity.
科学的研究の応用
Compound X has shown potential applications in various fields of medical research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that compound X has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound X has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, compound X has shown anti-inflammatory activity, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
分子式 |
C25H26BrNO4 |
分子量 |
484.4 g/mol |
IUPAC名 |
2-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H26BrNO4/c1-25(2,3)13-4-8-15(9-5-13)30-16-10-6-14(7-11-16)27-23(28)19-17-12-18-20(19)24(29)31-22(18)21(17)26/h4-11,17-22H,12H2,1-3H3,(H,27,28) |
InChIキー |
ZPOPXAWDGVHMBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



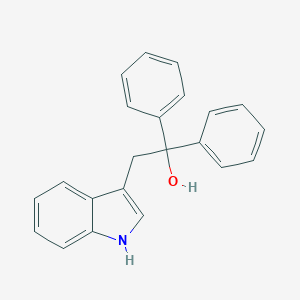
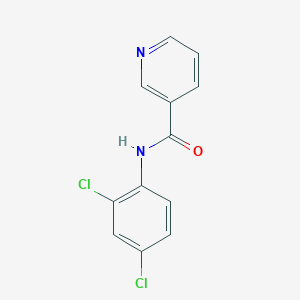
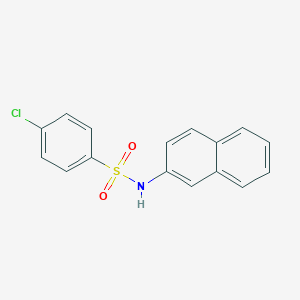
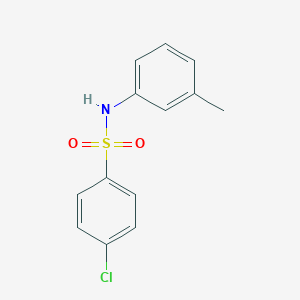
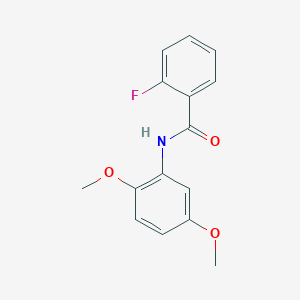
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
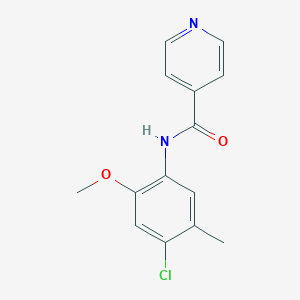
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)